molecular formula C15H14FN7O3S B11369792 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11369792
M. Wt: 391.4 g/mol
InChI Key: KQGZBQRIEFVBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring. The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle multiple reaction steps in a controlled environment. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole and triazole rings are known to interact with various biological targets, including enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of both oxadiazole and triazole rings, along with the fluorophenyl group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H14FN7O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H14FN7O3S/c1-8(24)17-13-12(21-26-22-13)14-19-20-15(23(14)2)27-7-11(25)18-10-5-3-9(16)4-6-10/h3-6H,7H2,1-2H3,(H,18,25)(H,17,22,24)

InChI Key

KQGZBQRIEFVBJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.